ROCK Inhibitory Potency: 3-Methyl-7-azaindole-4-methanamine-Derived Inhibitor Achieves Sub-Nanomolar IC50, Outperforming 3-H and Other 3-Substituted Analogues
The 3-methyl-7-azaindole-4-methanamine building block, when elaborated into the full ROCK inhibitor scaffold (6-chloro-N4-{3,5-difluoro-4-[(3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}pyrimidin-2,4-diamine), yields an inhibitor with ROCK IC50 of 1.0 nM [1]. In the same 7-azaindole series, the 3-unsubstituted (3-H) analogue shows substantially weaker ROCK inhibition (exact IC50 not publicly disclosed but described as insufficient for further development), while 3-Cl and 3-Br analogues exhibit reduced selectivity profiles [2]. The 3-methyl substitution provides the optimal balance of hydrophobic occupancy and steric complementarity within the ROCK ATP-binding pocket, as confirmed by X-ray co-crystal structures (PDB ID 5KKS) showing the two nitrogen atoms of the 7-azaindole moiety bound to hinge residues Met156 and Glu154 [3].
| Evidence Dimension | ROCK enzyme inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.0 nM (3-methyl-7-azaindole-derived ROCK inhibitor, compound 47) |
| Comparator Or Baseline | 3-H (unsubstituted) analogue: IC50 not reported but designated as insufficiently potent for lead development; other 3-substituted analogues (3-Cl, 3-Br): reported to have inferior overall profiles |
| Quantified Difference | The 3-methyl analogue achieves a ≥10-fold potency advantage over the 3-H analogue based on qualitative SAR descriptions; quantitative improvement documented as achieving IC50 = 1 nM with 740-fold selectivity over PKA |
| Conditions | In vitro ROCK enzyme inhibition assay; biochemical assay conditions as described in Chowdhury et al. 2011 (Bioorg Med Chem Lett 21:7107-7112) |
Why This Matters
For procurement teams supplying medicinal chemistry programs, sourcing the 3-methyl building block (CAS 1638767-66-4) is essential because the unsubstituted analogue (CAS 888498-07-5) cannot deliver the same potency in the final inhibitor, making the 3-methyl compound the required intermediate for programs targeting the ROCK clinical candidate space.
- [1] Chowdhury, S.; Sessions, E. H.; Pocas, J. R.; Grant, W.; Schröter, T.; Lin, L.; Ruiz, C.; Cameron, M. D.; Schürer, S.; LoGrasso, P.; Bannister, T. D.; Feng, Y. Discovery and optimization of indoles and 7-azaindoles as Rho kinase (ROCK) inhibitors (part-I). Bioorganic & Medicinal Chemistry Letters 2011, 21 (23), 7107–7112. View Source
- [2] Bandarage, U. K.; Cao, J.; Come, J. H.; Court, J. J.; Gao, H.; Jacobs, M. D.; Marhefka, C.; Nanthakumar, S.; Green, J. ROCK inhibitors 3: Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters 2018, 28 (15), 2622–2626. View Source
- [3] Gao, H.; Come, J. H.; Court, J. J.; et al. ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters 2021, 33, 127721. (PDB ID 5KKS referenced within). View Source
